molecular formula C12H12N2O3 B1400299 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid CAS No. 937026-26-1

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Cat. No. B1400299
M. Wt: 232.23 g/mol
InChI Key: QUAJYVPPQOVWQY-UHFFFAOYSA-N
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Description

“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoic acid group and a methoxy group .


Molecular Structure Analysis

The molecular structure of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole and benzene rings form a dihedral angle, indicating the three-dimensional nature of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” include a molecular weight of 213.23 g/mol, a topological polar surface area of 50.8 Ų, and a rotatable bond count of 2 .

Scientific Research Applications

Metabolic Pathways and Biodegradation

  • A study on the metabolism of methoxylated benzoic acids by anaerobic bacteria revealed that compounds like 3-methoxybenzoic acid can be metabolized to hydroxylated derivatives, providing insights into microbial degradation pathways and their environmental significance (DeWeerd et al., 1988).
  • Research on Vanilla planifolia cell suspension cultures showed the conversion of methoxycinnamic acids into hydroxybenzoic acids, indicating the enzymatic activities involved in the transformation and potential applications in flavor and fragrance industries (Funk & Brodelius, 1990).

Biochemical Interactions and Enzyme Studies

  • A study on the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida provided insights into the substrate specificity and enzymatic activities, potentially useful for biotechnological applications involving aromatic compound transformations (Bernhardt et al., 1973).
  • The research on a mixed ligand tricarbonyl complex, including 1H-imidazole-4-carboxylic acid, contributes to the understanding of the chemistry of such complexes and their potential applications in labeling bioactive molecules for medical imaging or drug development (Mundwiler et al., 2004).

Microbial Fermentation and Biotransformation

  • A study on the biotransformation of gallic acid by Beauveria sulfurescens showed the production of glucosidated compounds and highlighted the parallel between microbial and mammalian metabolism, suggesting potential applications in pharmacological and toxicological research (Hsu et al., 2007).
  • The biosynthesis of benzylic derivatives in the fermentation broth of the edible mushroom Ischnoderma resinosum was elucidated, offering insights into the production of compounds like vanillin, which has wide applications in the flavor and fragrance industries (Wickramasinghe & Munafo, 2020).

Pharmacokinetics and Drug Development

  • A study on the pharmacokinetics and tissue distribution of an ALK5 inhibitor highlighted the potential of certain benzamide derivatives, including 1H-imidazol-2-ylmethyl benzamides, as anti-fibrosis drugs, providing valuable information for drug development and therapeutic applications (Kim et al., 2008).

Safety And Hazards

The compound may cause serious eye irritation, skin irritation, and respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAJYVPPQOVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate (16.0 g) in 2N aqueous sodium hydroxide solution (65 mL) and methanol (100 mL) was stirred at room temperature for 1 hr, and the mixture was acidified with 6N hydrochloric acid (pH=3-4). Water was added to the reaction mixture, and the precipitate was collected by filtration. The solid was washed with ethyl acetate and water to give the title compound (8.07 g). To the filtrate was added saturated brine, and the mixture was extracted with ethyl acetate/2-propanol. The organic layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with ethyl acetate to give the title compound (4.10 g).
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16 g
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65 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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